molecular formula C16H16N2O2 B7510208 N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide

N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B7510208
M. Wt: 268.31 g/mol
InChI Key: VNXWSWJUKFWMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as NAPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood. However, studies have shown that N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide inhibits the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. In addition, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to modulate the activity of the immune system by inhibiting the production of cytokines, which are involved in the regulation of the immune response.
Biochemical and Physiological Effects:
N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have antitumor activity in vitro and in vivo. Studies have also shown that N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has insecticidal and acaricidal activity against various pests.

Advantages and Limitations for Lab Experiments

One advantage of using N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its relatively low cost and ease of synthesis. In addition, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide-based drugs for the treatment of pain and inflammation-related disorders. In addition, further research is needed to fully understand the mechanism of action of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide and its potential use as an antitumor agent and immune system modulator. Furthermore, research on the insecticidal and acaricidal activity of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide may lead to the development of new pesticides for use in agriculture.

Synthesis Methods

The synthesis of N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide involves the reaction between naphthalene-1-amine and N-(tert-butoxycarbonyl)pyrrolidine-2-one, followed by the removal of the tert-butoxycarbonyl group. The resulting compound, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide, is a white solid with a melting point of 145-148°C.

Scientific Research Applications

N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential use in various fields, including medicine and agriculture. In medicine, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential use as an antitumor agent and as a modulator of the immune system.
In agriculture, N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential use as a pesticide. Studies have shown that N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide has insecticidal and acaricidal activity against various pests, including spider mites and aphids.

properties

IUPAC Name

N-naphthalen-1-yl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15(11-18-10-4-9-16(18)20)17-14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8H,4,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXWSWJUKFWMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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